molecular formula C13H9FO2 B6372946 2-Fluoro-4-(2-formylphenyl)phenol CAS No. 1261988-07-1

2-Fluoro-4-(2-formylphenyl)phenol

Cat. No.: B6372946
CAS No.: 1261988-07-1
M. Wt: 216.21 g/mol
InChI Key: YONYYWSTSGNZNN-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-formylphenyl)phenol is an organic compound with the molecular formula C13H9FO2 It is a derivative of phenol, where the phenol ring is substituted with a fluorine atom and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and green conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed processes, such as Suzuki–Miyaura coupling, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-formylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-Fluoro-4-(2-formylphenyl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-formylphenyl)phenol involves its interaction with molecular targets and pathways within biological systems. For example, it has been shown to inhibit the activity of certain enzymes, such as leucyl-tRNA synthetase, which is crucial for protein synthesis in microorganisms . This inhibition leads to the antimicrobial effects observed in studies.

Comparison with Similar Compounds

2-Fluoro-4-(2-formylphenyl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluorine and formyl substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-7-9(5-6-13(12)16)11-4-2-1-3-10(11)8-15/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONYYWSTSGNZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684109
Record name 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-07-1
Record name 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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